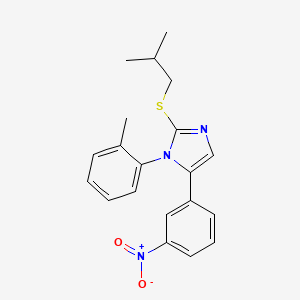

2-(isobutylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole

CAS No.: 1235110-34-5

Cat. No.: VC8221606

Molecular Formula: C20H21N3O2S

Molecular Weight: 367.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1235110-34-5 |

|---|---|

| Molecular Formula | C20H21N3O2S |

| Molecular Weight | 367.5 |

| IUPAC Name | 1-(2-methylphenyl)-2-(2-methylpropylsulfanyl)-5-(3-nitrophenyl)imidazole |

| Standard InChI | InChI=1S/C20H21N3O2S/c1-14(2)13-26-20-21-12-19(16-8-6-9-17(11-16)23(24)25)22(20)18-10-5-4-7-15(18)3/h4-12,14H,13H2,1-3H3 |

| Standard InChI Key | VVOBAGRAQUCTLZ-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1N2C(=CN=C2SCC(C)C)C3=CC(=CC=C3)[N+](=O)[O-] |

| Canonical SMILES | CC1=CC=CC=C1N2C(=CN=C2SCC(C)C)C3=CC(=CC=C3)[N+](=O)[O-] |

Introduction

2-(isobutylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole is a complex organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds characterized by their five-membered rings containing two nitrogen atoms. This specific compound exhibits diverse biological activities and finds applications in medicinal chemistry, agriculture, and materials science due to its unique structure.

CAS Number and Molecular Weight

Synthesis of 2-(isobutylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the condensation of o-toluidine with 3-nitrobenzaldehyde in the presence of an acid catalyst to form an intermediate Schiff base. This intermediate is then cyclized with isobutylthiol and a suitable dehydrating agent to yield the final imidazole compound.

Biological Activities

2-(isobutylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole exhibits potential biological activities, including antimicrobial and anticancer properties. The nitrophenyl group may enhance antimicrobial effects by disrupting microbial cell walls or inhibiting enzyme activity crucial for microbial survival. Preliminary investigations suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth through modulation of signaling pathways.

Biological Activity Overview

| Activity Type | Proposed Mechanism |

|---|---|

| Antimicrobial | Disruption of microbial cell walls, inhibition of enzyme activity |

| Anticancer | Induction of apoptosis, inhibition of tumor growth through signaling pathway modulation |

Applications

This compound has significant applications in various fields:

-

Medicinal Chemistry: Potential therapeutic agent due to its biological activities.

-

Agriculture: Possible use as a bioactive compound.

-

Materials Science: Building block in organic synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume